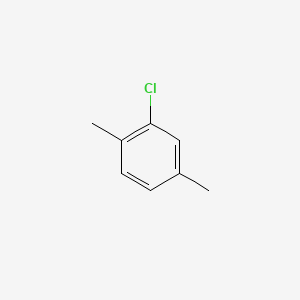

2-Chloro-p-xylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNRNQGTVRTDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26283-41-0 | |

| Record name | Poly(chloro-p-xylene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9059125 | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-72-7, 57030-73-6 | |

| Record name | Chloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Xylene, monochloro derivative | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 2-chloro-1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-xylene, monochloro derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Chloro-p-xylene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-chloro-p-xylene from p-xylene. Chlorinated p-xylenes are valuable intermediates in the manufacturing of pharmaceuticals, pesticides, dyes, and other fine chemicals.[1] This document details the prevalent methodologies, including direct chlorination and electrochemical synthesis, presenting key quantitative data, detailed experimental protocols, and visual representations of the processes to facilitate understanding and replication in a laboratory setting.

Introduction to Synthetic Strategies

The synthesis of this compound from p-xylene primarily involves the electrophilic substitution of a chlorine atom onto the aromatic ring. The methyl groups of p-xylene are ortho-, para-directing activators. Since the para positions are occupied by the methyl groups, the incoming electrophile is directed to the ortho positions, resulting in the formation of this compound. The principal methods to achieve this transformation are direct chlorination using a catalyst and electrochemical chlorination.

Direct Chlorination of p-Xylene

Direct chlorination is a conventional method for the synthesis of this compound. This process typically involves the reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst.

Reaction Mechanism and Selectivity

The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly ferric chloride (FeCl₃) or antimony pentachloride (SbCl₅), polarizes the chlorine molecule, generating a more potent electrophile that attacks the electron-rich aromatic ring of p-xylene.

While the primary product is this compound, the reaction can also yield other isomers and more highly chlorinated byproducts, such as 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.[2] Reaction conditions must be carefully controlled to maximize the yield of the desired monochlorinated product.

Quantitative Data for Direct Chlorination

The following table summarizes typical reaction conditions and outcomes for the direct chlorination of p-xylene.

| Catalyst | Co-catalyst/Solvent | Temperature (°C) | Molar Ratio (Cl₂:p-xylene) | Product Distribution | Reference |

| Ferric Chloride (FeCl₃) | Perchloroethylene | 60-120 | 7-10 (for hexachloro-p-xylene) | Primarily higher chlorinated products | |

| Ferric Chloride (FeCl₃) | Organic sulfur compounds | Not specified | ~2:1 (for dichloro-p-xylene) | This compound (0-6%), 2,5-dichloro-p-xylene (65-80%), 2,3-dichloro-p-xylene (3-20%) | [2] |

| Lewis Acid (e.g., FeCl₃, SbCl₅) | Thianthrene compounds | -20 to 110 | Not specified | Directed synthesis of specific chloro-xylene isomers | [3] |

Experimental Protocol for Direct Chlorination (Representative)

This protocol is a representative example based on general procedures for electrophilic chlorination.

Materials:

-

p-Xylene

-

Anhydrous Ferric Chloride (FeCl₃)

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., perchloroethylene or carbon tetrachloride) [Optional]

-

Nitrogen gas (N₂)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for reactions under inert atmosphere, including a three-necked round-bottom flask, condenser, gas inlet tube, and magnetic stirrer.

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is dry.

-

Charge the three-necked flask with p-xylene and the inert solvent (if used).

-

Add the anhydrous ferric chloride catalyst to the flask under a nitrogen atmosphere. The amount of catalyst is typically a small percentage by weight of the p-xylene.

-

Stir the mixture to ensure homogeneity.

-

Begin bubbling chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic, and the temperature should be monitored and controlled, typically within the range of 60 to 120°C.

-

Monitor the progress of the reaction using a suitable analytical technique, such as Gas Chromatography (GC), to determine the consumption of p-xylene and the formation of this compound.

-

Once the desired conversion is achieved, stop the flow of chlorine gas and purge the system with nitrogen to remove any residual chlorine and hydrogen chloride gas.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation to separate this compound from unreacted p-xylene and other chlorinated byproducts.

Electrochemical Synthesis of this compound

Electrochemical chlorination offers a more selective method for the synthesis of this compound. This technique involves the in-situ generation of the chlorinating agent, providing better control over the reaction.

Principles of Electrochemical Chlorination

In this method, an electric current is passed through a two-phase system consisting of an aqueous hydrochloric acid solution and an organic phase of p-xylene.[1] Chlorine is generated at the anode and dissolves in the aqueous phase to form hypochlorous acid (HOCl), which then acts as the chlorinating agent, reacting with p-xylene at the interface of the two phases to produce this compound.[1] This method has been shown to yield 68% of this compound.[1]

Quantitative Data for Electrochemical Synthesis

| Anode Material | Supporting Electrolyte | Temperature (K) | Stirring Rate (rpm) | Product Yield (this compound) | Key Byproducts | Reference |

| Precious metal oxide coated titanium | 2 M HCl | 278 | 300 | 68% | 2,5-dichloro-p-xylene | [1] |

Experimental Protocol for Electrochemical Synthesis

Apparatus:

-

Divided electrochemical cell with a porous diaphragm

-

Precious metal oxide coated titanium anode

-

Graphite sheet cathodes

-

DC power supply (galvanostat)

-

Stirrer

-

Thermometer

Materials:

-

p-Xylene (20 g)

-

2 M Hydrochloric acid (aqueous)

-

Ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Assemble the divided electrochemical cell. Place the precious metal oxide coated titanium anode in the anode compartment and the graphite cathodes in the cathode compartment, separated by the porous diaphragm.

-

Add the 2 M aqueous HCl solution to both compartments, serving as the supporting electrolyte and chloride source.[1]

-

Add 20 g of p-xylene to the anolyte compartment.[1]

-

Maintain the temperature of the cell at 278 K using a cooling bath.[1]

-

Stir the anolyte at a rate of 300 rpm.[1]

-

Carry out the electrolysis under galvanostatic conditions at a current density of 5 A·dm⁻². The total charge passed should be controlled (e.g., 4F per mole of p-xylene).[1]

-

After the electrolysis is complete, transfer the contents of the anolyte compartment to a separatory funnel.

-

Extract the reaction products with ether.

-

Wash the ethereal layer with ice-cold water.

-

Dry the ether extract over anhydrous sodium sulfate.[1]

-

Remove the ether by distillation.

-

The resulting residue containing this compound can be analyzed and purified by High-Performance Liquid Chromatography (HPLC) or fractional distillation.[1]

Visualizing the Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

References

- 1. krc.cecri.res.in [krc.cecri.res.in]

- 2. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]

- 3. Selective production of para-xylene from biomass-derived 2,5-dimethylfuran through tandem Diels–Alder/dehydration reactions with a bifunctional Ga,Al-zeolite catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Preparation of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical synthesis of 2-chloro-p-xylene, a key intermediate in the manufacturing of pharmaceuticals, pesticides, and dyes. The focus is on providing detailed experimental protocols, quantitative data, and a mechanistic understanding of the process to aid in research and development.

Introduction

Electrochemical methods for organic synthesis offer a compelling alternative to traditional chemical routes, often providing higher selectivity, milder reaction conditions, and a reduced environmental footprint. The electrochemical chlorination of p-xylene to produce this compound is a prime example of this potential. This process involves the anodic generation of a chlorinating agent in situ, which then reacts with the p-xylene substrate.

Core Reaction and Products

The primary reaction involves the electrolysis of p-xylene in an aqueous hydrochloric acid medium. This process typically yields a mixture of monochlorinated and dichlorinated products. The main products identified are this compound and 2,5-dichloro-p-xylene.[1]

Experimental Protocols

A key method for the synthesis of this compound is through two-phase electrolysis under galvanostatic conditions.[1]

3.1. Electrolysis Setup

-

Cell: A divided electrochemical cell is utilized to separate the anodic and cathodic compartments.

-

Anode: A crucial component for selectivity is the anode. A precious metal oxide coated titanium anode, such as a Titanium Substrate Insoluble Anode (TSIA), has been shown to be effective.[1]

-

Cathode: The choice of cathode is less critical for the primary reaction, with materials like graphite being suitable.

-

Electrolyte: The electrolyte consists of a two-phase mixture of p-xylene and an aqueous solution of hydrochloric acid (e.g., 2 M HCl).[1]

3.2. Reaction Conditions

The following table summarizes the optimized reaction conditions for achieving a high yield of this compound.

| Parameter | Value | Reference |

| Control Method | Galvanostatic (Constant Current) | [1] |

| Anode | Titanium Substrate Insoluble Anode (TSIA) | [1] |

| Temperature | 278 K (5 °C) | [1] |

| Stirring Rate | 300 rpm | [1] |

| Electrolyte | p-xylene and 2 M aqueous HCl | [1] |

3.3. Product Separation and Analysis

Following the electrolysis, the organic layer is separated from the aqueous layer. The product mixture, containing unreacted p-xylene, this compound, and 2,5-dichloro-p-xylene, can be separated and purified using standard organic chemistry techniques such as distillation or chromatography. The composition of the product mixture is typically analyzed using Nuclear Magnetic Resonance (NMR) spectroscopy and other common organic analytical methods.[1]

Quantitative Data

Under the optimized conditions described above, the electrochemical synthesis exhibits the following performance metrics:

| Metric | Value | Reference |

| Product Yield (this compound) | 68% | [1] |

| Product Ratio (mono:dichloro-p-xylene) | 3.5 : 1 | [1] |

Reaction Mechanism and Visualization

The electrochemical chlorination of p-xylene is believed to proceed via the in-situ generation of a chlorinating agent. In an acidic chloride medium, the primary anodic reaction is the oxidation of chloride ions to form chlorine. The generated chlorine can then react with water to form hypochlorous acid (HOCl), which is a potent electrophile. The p-xylene, being in an emulsion with the aqueous electrolyte, reacts with the HOCl to form the chlorinated products.[1] The higher yield of the monochlorinated product is attributed to the rapid reaction of the generated HOCl with the available p-xylene.[1]

Below is a DOT script representation of the proposed reaction pathway.

Caption: Proposed reaction pathway for the electrochemical synthesis of this compound.

The following diagram illustrates the general experimental workflow for this process.

References

An In-depth Technical Guide to 2-Chloro-p-xylene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Chloro-p-xylene. The information is intended to support research and development activities where this compound is of interest.

Chemical Identity and Properties

This compound, also known as 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound.[1] It is a chlorinated derivative of p-xylene. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H9Cl[1][2][3][4][5] |

| Molecular Weight | 140.61 g/mol [1][3][4] |

| CAS Number | 95-72-7[1][3][4][5][6] |

| IUPAC Name | 2-chloro-1,4-dimethylbenzene[1] |

| Synonyms | 1-Chloro-2,5-dimethylbenzene, 2,5-Dimethylchlorobenzene, Chloro-p-xylene[1][5] |

| Appearance | Colorless to Almost colorless clear liquid |

| Boiling Point | 186 °C |

| Density | 1.06 g/cm³ |

| Refractive Index | 1.52 |

| Flash Point | 57 °C |

Chemical Structure

The structure of this compound consists of a benzene ring substituted with two methyl groups at positions 1 and 4 (para-xylene) and a chlorine atom at position 2.

The following diagram illustrates the structural relationship between p-xylene and this compound.

Caption: Synthesis of this compound from p-xylene via chlorination.

Experimental Protocols

A method for the synthesis of this compound involves the two-phase electrolysis of p-xylene.[7]

-

Reaction Overview: p-Xylene is electrochemically chlorinated in an aqueous hydrochloric acid medium to yield a mixture of mono- and dichloro-p-xylene.[7]

-

Experimental Setup:

-

A divided glass cell with a capacity of one liter is used.

-

The anode is a precious metal oxide coated titanium, and the cathodes are rectangular graphite sheets placed inside a porous diaphragm.

-

The anolyte is stirred with a glass stirrer.[7]

-

-

Reactants and Conditions:

-

Organic Phase: 20 g of p-xylene (L.R. grade).[7]

-

Aqueous Phase (Supporting Electrolyte): 2 M aqueous HCl, which also serves as the chloride source.[7]

-

Current Density: 5 A.dm⁻².[7]

-

Temperature: Experiments can be carried out at 278 K and 303 K.[7]

-

Stirring: Performed with and without stirring to evaluate its effect.[7]

-

-

Procedure:

-

The electrochemical chlorination is conducted under galvanostatic conditions for varying amounts of charge passed (1F, 2F, 4F, 6F, and 8F per mole of p-xylene).[7]

-

After electrolysis, the reaction products are extracted with ether.[7]

-

The ethereal layer is washed with ice-cold water and then dried over anhydrous sodium sulfate.[7]

-

The solvent is removed by distillation.[7]

-

-

Yield: Under optimal conditions (278 K, stirring at 300 rpm, and 4F of charge), a 68% yield of this compound can be achieved.[7]

-

Product Analysis: The resulting products are separated and analyzed by NMR and other standard organic analytical methods.[7] The residue is examined for its contents by High-Performance Liquid Chromatography (HPLC).[7]

The characterization and quantification of this compound in various matrices are typically performed using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of xylene isomers and their derivatives.[8][9] It provides both retention time data for separation and mass spectral data for structural elucidation.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used for the analysis of the reaction products from the synthesis of this compound.[7] It is also used for the detection of xylene metabolites in biological samples.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for the structural confirmation of the synthesized this compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the identity of the compound.[1][3][10] Fourier-Transform Infrared Spectroscopy (FTIR) has been used to study the gas-phase chemistry of this compound.[11]

The following diagram outlines a general workflow for the analysis of a synthesized sample of this compound.

Caption: A typical experimental workflow for the purification and analysis of this compound.

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1][12] Appropriate personal protective equipment, such as safety glasses, gloves, and lab coats, should be worn when handling this chemical.[12] Work should be conducted in a well-ventilated area or under a chemical fume hood.[13]

References

- 1. Chloro-p-xylene | C8H9Cl | CID 32883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9Cl) [pubchemlite.lcsb.uni.lu]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzene, 2-chloro-1,4-dimethyl- [webbook.nist.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. krc.cecri.res.in [krc.cecri.res.in]

- 8. ANALYTICAL METHODS - Toxicological Profile for Xylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. Gas phase study of a this compound discharge | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals

Introduction

2-Chloro-p-xylene, systematically known by its IUPAC name 2-chloro-1,4-dimethylbenzene , is an organochlorine compound that serves as a crucial intermediate in the synthesis of a variety of chemical products.[1] Its chemical structure, featuring a benzene ring substituted with a chlorine atom and two methyl groups, provides a unique combination of reactivity and steric properties, making it a valuable building block in the fields of medicinal chemistry, agrochemicals, and material science.[2] This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its synthesis and use, and its relevance in synthetic pathways.

IUPAC Name: 2-chloro-1,4-dimethylbenzene[3] CAS Number: 95-72-7[1][3]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification procedures, and for understanding its toxicological and environmental profile.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | 2-chloro-1,4-dimethylbenzene | [3] |

| CAS Number | 95-72-7 | [1][3] |

| Synonyms | This compound, 1-Chloro-2,5-dimethylbenzene, 2,5-Dimethylchlorobenzene | [1][4][5] |

| Formula & Weight | ||

| Molecular Formula | C₈H₉Cl | [1] |

| Molecular Weight | 140.61 g/mol | [5] |

| Physical Properties | ||

| Appearance | Colorless to light yellow liquid | [4][5] |

| Melting Point | 1.6 °C to 2 °C | [4][5] |

| Boiling Point | 186 °C to 187 °C | [4][5] |

| Density | 1.049 g/mL at 25 °C | [4] |

| Flash Point | ~153 °F (~67 °C) | [5] |

| Refractive Index | n20/D 1.524 | [4][5] |

| Solubility | ||

| Water Solubility | Insoluble / Slightly soluble | [1][4] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and other organic solvents | [1] |

| Thermodynamic Data | ||

| Enthalpy of Vaporization | 41.39 kJ/mol | [3] |

| Enthalpy of Fusion | 13.94 kJ/mol | [3] |

| Partition Coefficient | ||

| LogP (octanol/water) | 2.957 to 3.3 | [3][5] |

Spectral Data

Spectral analysis is critical for the identification and characterization of this compound. The following is a summary of available spectral data.

| Spectrum Type | Availability |

| Mass Spectrometry (MS) | Data available, M+ at m/z 140/142 (due to Cl isotopes) |

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Infrared (IR) | Spectrum available |

| Raman Spectroscopy | Spectrum available |

Experimental Protocols

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene).

Methodology: Direct Chlorination

-

Reactants : p-Xylene (1,4-dimethylbenzene), Chlorine gas (Cl₂), and a Lewis acid catalyst (e.g., Ferric chloride, FeCl₃).

-

Procedure :

-

Charge a reaction vessel with p-xylene and the ferric chloride catalyst.

-

Bubble chlorine gas through the mixture under controlled temperature conditions, typically ranging from room temperature up to several tens of degrees Celsius.[1]

-

The chlorine atom selectively replaces a hydrogen atom on the benzene ring, yielding 2-chloro-1,4-dimethylbenzene as the major product.[1]

-

Monitor the reaction progress using gas chromatography (GC) to ensure optimal conversion and minimize polychlorination.

-

-

Work-up and Purification :

-

Upon completion, the reaction mixture is typically washed with water and a mild base (e.g., sodium bicarbonate solution) to remove the catalyst and any dissolved hydrogen chloride.

-

The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and purified by fractional distillation to isolate the this compound from unreacted starting material and isomeric byproducts.

-

Application in Further Synthesis: Nucleophilic Substitution

This compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. This is a key step in the synthesis of more complex molecules for pharmaceuticals and other applications.[1][6]

Methodology: Synthesis of a 2,5-Dimethylphenyl Ether

-

Reactants : this compound, a nucleophile such as sodium ethoxide (NaOEt), and a suitable solvent like ethanol or dimethylformamide (DMF).

-

Procedure :

-

Dissolve this compound in the chosen solvent in a reaction flask.

-

Add sodium ethoxide to the solution. The ethoxy group (-OEt) acts as the nucleophile.

-

Heat the reaction mixture under reflux to facilitate the substitution of the chlorine atom by the ethoxy group.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

-

-

Work-up and Purification :

-

After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and concentrated. The resulting crude ether can be purified by column chromatography or distillation.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations involving this compound.

Caption: Synthesis of this compound via electrophilic chlorination.

Caption: Nucleophilic substitution reaction of this compound.

Caption: Generalized metabolic pathway for chlorobenzenes.

Role in Drug Development and Research

While not typically an active pharmaceutical ingredient itself, this compound is a key starting material and intermediate in the synthesis of more complex molecules.[1][6] Its utility lies in its defined substitution pattern, which allows for regioselective introduction of other functional groups through reactions like palladium-catalyzed cross-coupling or nucleophilic substitution.[1][2] The chlorine atom can be readily displaced or can direct further substitutions on the aromatic ring, making it a versatile tool for building the molecular skeletons of potential drug candidates.[1] The presence of a chlorine atom in a final drug molecule can significantly modulate its metabolic stability, lipophilicity, and binding affinity to biological targets.

References

- 1. 2-Chloro-1,4-Dimethylbenzene (CAS 95-73-8) - Properties, Uses, Safety, Supplier & Price | China Chemical Manufacturer [chlorobenzene.ltd]

- 2. 2-Chloro-1,3-dimethylbenzene | 6781-98-2 | Benchchem [benchchem.com]

- 3. Benzene, 2-chloro-1,4-dimethyl- (CAS 95-72-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloro-p-xylene for Researchers and Drug Development Professionals

Introduction

2-Chloro-p-xylene, also known as 2-chloro-1,4-dimethylbenzene, is a halogenated aromatic hydrocarbon that serves as a versatile intermediate in organic synthesis. Its structural features make it a valuable building block for the preparation of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, key applications in drug discovery, and detailed experimental protocols.

Core Properties and Data

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by its aromatic ring substituted with two methyl groups and a chlorine atom. These features provide a scaffold for a variety of chemical modifications, making it a valuable starting material for creating diverse molecular architectures.

| Property | Value |

| Molecular Formula | C₈H₉Cl[2][3] |

| Molecular Weight | 140.61 g/mol [2][3] |

| CAS Number | 95-72-7[2][3] |

| Appearance | Clear colourless to light yellow liquid[1][3] |

| Boiling Point | 186 °C[1] |

| Melting Point | 2 °C[1] |

| Density | 1.049 g/mL at 25 °C[1] |

| Synonyms | 2-Chloro-1,4-dimethylbenzene, Chloro-para-xylene, 2,5-Dimethylchlorobenzene[2] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the electrophilic aromatic substitution of p-xylene.

1. Direct Chlorination of p-Xylene:

This method involves the reaction of p-xylene with chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃).[4] The reaction is typically carried out in a solvent like carbon tetrachloride.[4] Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to maximize the yield of the desired monochlorinated product and minimize the formation of di- and polychlorinated byproducts.[4]

2. Two-Phase Electrolysis:

An alternative method for the synthesis of this compound is through two-phase electrolysis.[5] In this process, an emulsion of p-xylene in an aqueous hydrochloric acid solution is subjected to electrolysis using a suitable anode, such as a precious metal oxide coated titanium anode.[5] This method can offer high selectivity for the monochlorinated product.[5]

Applications in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its 2,5-dimethylphenyl scaffold is a recurring motif in a variety of biologically active compounds.[6] This makes it a valuable intermediate for the synthesis of novel drug candidates. The 2,5-dimethylphenyl group can be found in molecules developed as antimicrobial agents and selective serotonin 5-HT2A receptor agonists.[6][7]

The primary utility of this compound in drug discovery lies in its ability to participate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the chlorinated aromatic ring of this compound and a wide range of organoboron compounds, leading to the synthesis of diverse biaryl and substituted aromatic structures. These structures are frequently found in pharmacologically active molecules.

Experimental Protocols

Representative Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a generic arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] It is harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin.[2] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Logical Workflow for Synthesis via Suzuki Coupling

Caption: Suzuki-Miyaura coupling workflow.

This diagram illustrates the key stages in the synthesis of a biaryl product from this compound and an arylboronic acid via a Suzuki-Miyaura cross-coupling reaction.

References

- 1. 2-Chloro-1,4-dimethylbenzene | 95-72-7 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. US3035103A - Process for preparation and recovery of 2, 5-dichloro-p-xylene - Google Patents [patents.google.com]

- 5. krc.cecri.res.in [krc.cecri.res.in]

- 6. Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Chloro-p-xylene (CAS No. 95-72-7), a key intermediate in the synthesis of various organic compounds. The following sections detail the structural elucidation of this compound using NMR spectroscopy, including tabulated spectral data, standardized experimental protocols, and a visual representation of the molecular assignments.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic and methyl protons. The integration of these signals confirms the number of protons in each unique chemical environment.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| H-3 | ~7.18 | Singlet | 1H |

| H-5 | ~7.09 | Doublet | 1H |

| H-6 | ~7.07 | Doublet | 1H |

| CH₃ at C-1 | ~2.33 | Singlet | 3H |

| CH₃ at C-4 | ~2.26 | Singlet | 3H |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound displays eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | ~135.8 |

| C-2 | ~131.8 |

| C-3 | ~130.4 |

| C-4 | ~135.1 |

| C-5 | ~128.8 |

| C-6 | ~130.9 |

| CH₃ at C-1 | ~20.3 |

| CH₃ at C-4 | ~19.5 |

Experimental Protocols

The following is a generalized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent, typically chloroform-d (CDCl₃), for its excellent solubilizing properties for non-polar compounds and its single, well-characterized residual solvent peak.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H) is recommended for optimal signal dispersion.

-

Tuning and Shimming: The spectrometer probe is tuned to the appropriate frequency for ¹H or ¹³C observation. The magnetic field homogeneity is optimized by shimming on the sample to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: ~1-2 seconds.

-

Number of Scans: 4-16 scans are usually sufficient for a high signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: ~2-5 seconds to ensure proper relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat spectral baseline.

-

Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal TMS standard.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all significant peaks in both ¹H and ¹³C spectra are determined.

Molecular Structure and NMR Signal Assignments

The following diagram illustrates the molecular structure of this compound with the corresponding ¹H and ¹³C NMR chemical shift assignments.

Caption: Molecular structure of this compound with assigned ¹H and ¹³C NMR chemical shifts.

An In-Depth Technical Guide to the FT-IR and Raman Spectral Analysis of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of 2-Chloro-p-xylene. This document details the experimental methodologies, presents a thorough analysis of the vibrational spectra, and offers insights into the molecular structure and properties of this compound. The information is intended to support research and development activities where the characterization of this compound and related compounds is critical.

Introduction

This compound (1-chloro-2,5-dimethylbenzene) is a substituted aromatic hydrocarbon with applications in the synthesis of various organic compounds. Understanding its molecular structure and vibrational properties is fundamental for quality control, reaction monitoring, and the development of new derivatives. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a powerful, non-destructive method for elucidating the structural features and functional groups within a molecule.

This guide is based on the findings from a detailed spectral analysis, which combines experimental data with theoretical calculations to provide a robust assignment of the vibrational modes of this compound.

Experimental Protocols

The experimental protocols for obtaining the FT-IR and FT-Raman spectra of this compound are crucial for reproducible and accurate results. The following sections describe the methodologies employed in the key cited research.

FT-IR Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum of this compound was recorded in the region of 4000–400 cm⁻¹[1][2].

-

Instrumentation : While the specific model is not detailed in the available abstracts, a high-resolution FT-IR spectrometer is typically used for such analyses.

-

Sample Preparation : For liquid samples like this compound, the spectrum is often recorded using a neat sample sandwiched between KBr pellets or in a liquid cell.

-

Data Acquisition : The spectrum is obtained by averaging multiple scans to improve the signal-to-noise ratio. The spectral resolution is a critical parameter that should be optimized to resolve adjacent vibrational bands.

FT-Raman Spectroscopy

The Fourier-Transform Raman (FT-Raman) spectrum of this compound was recorded in the range of 4000–100 cm⁻¹[1][2].

-

Instrumentation : A FT-Raman spectrometer equipped with a near-infrared (NIR) laser is commonly used to minimize fluorescence.

-

Sample Preparation : The sample is typically placed in a glass capillary tube or a sample holder for analysis.

-

Data Acquisition : The spectrum is excited using a laser source, and the scattered radiation is collected and analyzed. Key parameters include laser wavelength, laser power, and the number of accumulated scans.

Data Presentation: Vibrational Spectral Analysis

The vibrational spectra of this compound have been analyzed, and the observed FT-IR and FT-Raman bands have been assigned to specific vibrational modes of the molecule. This assignment is supported by theoretical calculations, such as Density Functional Theory (DFT), which provide a deeper understanding of the nature of these vibrations. The complete vibrational assignments of wavenumbers were made on the basis of potential energy distribution (PED)[1][2].

The following table summarizes the observed (FT-IR and FT-Raman) and calculated vibrational frequencies for this compound, along with their assignments.

| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Calculated (cm⁻¹) | Assignment |

| 3065 | 3060 | 3063 | C-H stretch |

| 2975 | 2970 | 2973 | CH₃ asym stretch |

| 2925 | 2920 | 2923 | CH₃ sym stretch |

| 1610 | 1612 | 1611 | C-C stretch |

| 1490 | 1495 | 1492 | C-C stretch |

| 1450 | 1448 | 1451 | CH₃ asym bend |

| 1385 | 1380 | 1383 | CH₃ sym bend |

| 1210 | 1215 | 1212 | C-H in-plane bend |

| 1110 | 1108 | 1111 | C-H in-plane bend |

| 1040 | 1045 | 1042 | C-C in-plane bend |

| 880 | 878 | 881 | C-H out-of-plane bend |

| 815 | 810 | 813 | C-H out-of-plane bend |

| 680 | 685 | 682 | C-Cl stretch |

| 550 | 545 | 548 | C-C-C out-of-plane bend |

| 450 | 455 | 452 | C-C-C in-plane bend |

| 350 | 348 | 351 | CH₃ torsion |

| 250 | 255 | 252 | C-Cl in-plane bend |

| 150 | 155 | 153 | C-Cl out-of-plane bend |

Note: The calculated frequencies are typically scaled to better match the experimental values. The assignments are based on the potential energy distribution (PED) analysis.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the FT-IR and Raman spectral analysis of this compound.

References

mass spectrometry data for 2-Chloro-p-xylene

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-p-xylene

This guide provides a comprehensive overview of the (also known as 2-chloro-1,4-dimethylbenzene), tailored for researchers, scientists, and drug development professionals.[1] The document details its mass spectral data, outlines the experimental methodology for its acquisition, and visualizes its fragmentation pathway.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in the table below. This data is crucial for the identification and structural elucidation of this compound in various analytical applications.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 142 | 30% | [M+2]⁺• (Isotopic peak) |

| 140 | 100% | [M]⁺• (Molecular Ion) |

| 105 | 85% | [M - Cl]⁺ |

| 104 | 40% | [M - HCl]⁺• |

| 79 | 35% | [C₆H₇]⁺ |

| 77 | 45% | [C₆H₅]⁺ |

Experimental Protocol

The is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). This standard method ensures reproducible fragmentation patterns, allowing for comparison with spectral libraries like the NIST Mass Spectrometry Data Center.[1][2]

Instrumentation:

-

Gas Chromatograph (GC): Coupled to a mass spectrometer, used for the separation of the analyte from the sample matrix.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer is commonly employed.

-

Detector: An electron multiplier is used for ion detection.

Typical GC-MS Parameters:

-

Injection Mode: Splitless or split injection.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: 5 minutes at 250 °C.

-

-

Transfer Line Temperature: 280 °C.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This standardized energy level promotes consistent and comparable fragmentation.

-

Ion Source Temperature: 230 °C. This temperature ensures the volatilization of the sample.

-

Mass Range: m/z 40-450.

Fragmentation Pathway

The fragmentation of this compound under electron ionization follows a predictable pattern, which is instrumental in its structural confirmation. The primary fragmentation events involve the loss of a chlorine radical, followed by the loss of a methyl group or rearrangement.

Caption: Fragmentation pathway of this compound in EI-MS.

This in-depth guide provides essential mass spectrometry data and protocols for this compound, serving as a valuable resource for its analysis and characterization in a research and development setting.

References

physical properties of 2-Chloro-p-xylene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2-Chloro-p-xylene (CAS No: 95-72-7), specifically its boiling point and density. This document outlines the established values for these properties and details the experimental methodologies for their determination, ensuring a comprehensive resource for laboratory applications.

Core Physical Properties

This compound, also known as 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound with the chemical formula C₈H₉Cl.[1][2][3][4] Accurate knowledge of its physical properties is essential for its application in chemical synthesis and drug development, particularly for reaction condition optimization, purification, and formulation.

Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting the compound's behavior under various laboratory and industrial conditions.

| Physical Property | Value | Conditions |

| Boiling Point | 186 - 187 °C | Standard Atmospheric Pressure |

| Density | 1.049 g/mL | at 25 °C |

References: Boiling Point[1][2][5][6], Density[1][2][6]

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.

Determination of Boiling Point: Capillary Method

The capillary method, often utilizing a Thiele tube, is a precise technique for determining the boiling point of a small quantity of liquid.[4] The principle relies on the definition of a boiling point as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2]

Apparatus and Materials:

-

Thiele tube or other suitable heating bath (e.g., oil bath on a hot plate)

-

High-temperature mineral oil or silicone oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

This compound sample (approx. 0.5 mL)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of about 1-2 cm with the this compound sample.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end uppermost.[1][4]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[7]

-

Heating: Place the assembly into the Thiele tube, ensuring the sample is immersed in the heating oil.[4] Begin to gently heat the side arm of the Thiele tube with a micro-burner or the oil bath with a hot plate.[4] The heating should be slow and steady to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid approaches its boiling point, this will be replaced by the vapor of the sample, resulting in a rapid and continuous stream of bubbles emerging from the capillary tube.[4][5]

-

Boiling Point Determination: Once a vigorous and continuous stream of bubbles is observed, cease heating. The apparatus is allowed to cool slowly.[4] The bubbling will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4][5] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Verification: For accuracy, the determination should be repeated at least once with a fresh sample.

Determination of Density: Pycnometry

Pycnometry is a highly accurate gravimetric method used to determine the density of a liquid by measuring its mass within a precisely known volume.[3] A pycnometer, or specific gravity bottle, is a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows a precise volume of liquid to be obtained.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath (e.g., set to 25.0 °C ± 0.1 °C)

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

-

Lint-free tissue

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to emerge from the capillary. Place the filled pycnometer in the constant temperature water bath (25.0 °C) and allow it to equilibrate for at least 20 minutes.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the outside dry with a lint-free tissue, and weigh it. Record this mass as m₂. The density of water (ρ_water) at the calibration temperature is known from standard tables (e.g., 0.997047 g/mL at 25.0 °C).

-

Volume Calculation: The precise volume of the pycnometer (V) can be calculated using the formula: V = (m₂ - m₁) / ρ_water

-

Measurement with Sample: Empty and dry the pycnometer. Fill it with the this compound sample, ensuring no air bubbles.

-

Equilibration and Weighing: Place the pycnometer filled with the sample in the constant temperature bath at 25.0 °C to equilibrate. After equilibration, remove it, dry the exterior, and weigh it. Record this mass as m₃.

-

Density Calculation: The density of the this compound sample (ρ_sample) is calculated using the formula: ρ_sample = (m₃ - m₁) / V

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Boiling Point Determination using the Capillary Method.

Caption: Workflow for Density Determination using Pycnometry.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. knowledge.reagecon.com [knowledge.reagecon.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. mt.com [mt.com]

- 7. m.youtube.com [m.youtube.com]

solubility of 2-Chloro-p-xylene in organic solvents

An In-depth Technical Guide on the Solubility of 2-Chloro-p-xylene in Organic Solvents

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility of this compound in various organic solvents. This document summarizes the available data, presents a detailed experimental protocol for solubility determination, and includes a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known by its IUPAC name 2-chloro-1,4-dimethylbenzene, is an aromatic organic compound. It is a colorless to light yellow liquid and serves as a key intermediate in the synthesis of various chemicals, including pharmaceuticals and dyes. A thorough understanding of its solubility characteristics in different organic solvents is fundamental for its application in reaction chemistry, purification processes like crystallization, and the formulation of products.

Solubility of this compound

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, qualitative information suggests it is readily soluble in many common organic solvents.

Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound.

| Solvent | Chemical Formula | Qualitative Solubility |

| Chloroform | CHCl₃ | Soluble[1] |

| Ethyl Acetate | C₄H₈O₂ | Soluble[1] |

| Ethanol | C₂H₅OH | Readily Soluble |

| Diethyl Ether | (C₂H₅)₂O | Readily Soluble |

| Acetone | C₃H₆O | Readily Soluble |

| Water | H₂O | Slightly Soluble (42.1 mg/L)[2] |

Experimental Protocol for Quantitative Solubility Determination

For instances where precise solubility data is required, the following experimental protocol, based on the isothermal shake-flask method followed by gravimetric analysis, is recommended.

Materials and Equipment

-

High-purity this compound

-

Analytical grade organic solvents

-

Thermostatic shaker bath with accurate temperature control

-

Analytical balance (±0.0001 g)

-

Sealable glass vials (e.g., with PTFE-lined screw caps)

-

Solvent-compatible syringes and syringe filters (e.g., PTFE, 0.22 µm)

-

Calibrated volumetric glassware

-

Pre-weighed evaporating dishes

-

Drying oven and desiccator

Procedure

-

Preparation of Saturated Solution : In a series of sealable glass vials, add an excess amount of this compound to a known volume of each organic solvent to be tested. The presence of an undissolved phase of this compound is essential to ensure saturation.

-

Equilibration : Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the necessary equilibration time through preliminary experiments.

-

Phase Separation : Cease agitation and let the vials stand undisturbed in the thermostatic bath for a minimum of 12 hours to allow for the complete separation of the excess this compound.

-

Sampling : Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and transfer the solution into a pre-weighed evaporating dish. This step is critical to ensure that no undissolved droplets are transferred.

-

Gravimetric Analysis :

-

Weigh the evaporating dish with the collected saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a vacuum oven at a temperature that facilitates solvent removal without significant loss of the less volatile this compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.

-

-

Calculation of Solubility : The solubility can be calculated as follows:

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility ( g/100g of solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: A logical workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-Chloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-p-xylene (2-chloro-1,4-dimethylbenzene) is an important aromatic intermediate in the synthesis of a variety of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its reactivity in electrophilic aromatic substitution is of significant interest for the introduction of further functional groups onto the aromatic ring, enabling the creation of diverse molecular architectures. This guide provides a detailed technical overview of the primary electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The regioselectivity of these reactions is governed by the directing effects of the incumbent chloro and methyl substituents. The two methyl groups are activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. In this compound, the positions open for substitution are 3, 5, and 6. The directing groups influence the regiochemical outcome of the substitution, with steric hindrance also playing a crucial role.

Nitration

The introduction of a nitro group onto the this compound ring is a key step in the synthesis of various nitrogen-containing compounds.[2] The reaction is typically carried out using a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Regioselectivity

The directing effects of the substituents on the this compound ring guide the incoming nitro group. The two methyl groups strongly activate the ring and direct ortho and para. The chlorine atom, while deactivating, also directs ortho and para. In this case, the positions ortho and para to the methyl groups and ortho to the chloro group are considered. Based on the combined directing effects, the primary product expected from the nitration of this compound is 2-chloro-1,4-dimethyl-5-nitrobenzene . Substitution at position 3 is sterically hindered by the adjacent chloro and methyl groups. Substitution at position 6 would be ortho to a methyl group and meta to the other methyl group, and ortho to the chloro group. Substitution at position 5 is para to one methyl group and ortho to the other, making it an electronically favored position.

Experimental Protocol: Nitration of this compound

A general procedure for the nitration of an aromatic compound like this compound is as follows:

-

In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.

-

Slowly add this compound to the cooled acid mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Pour the reaction mixture onto crushed ice and water to precipitate the crude nitro product.

-

Filter the solid product, wash with water until neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-2-chloro-p-xylene.

Halogenation

The introduction of a second halogen atom onto the this compound ring can be achieved through electrophilic halogenation, typically using elemental chlorine or bromine in the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Regioselectivity and Quantitative Data

The further chlorination of this compound has been studied as part of the consecutive chlorination of p-xylene. The primary monochlorination of p-xylene yields this compound. Subsequent chlorination leads to dichlorinated products. The main isomers formed upon further chlorination of this compound are 2,5-dichloro-p-xylene and 2,3-dichloro-p-xylene.

| Product | Relative Rate Constant (k₂/k₁) | Isomer Ratio |

| 2,5-Dichloro-p-xylene | - | Favored |

| 2,3-Dichloro-p-xylene | - | Minor |

Data inferred from studies on the consecutive chlorination of p-xylene. The ratio of 2,5-dichloro-p-xylene to 2,3-dichloro-p-xylene is approximately 3.3, indicating a preference for substitution at the less sterically hindered position.[3]

Experimental Protocol: Chlorination of this compound

A general laboratory procedure for the chlorination of this compound is as follows:

-

Dissolve this compound in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from light.

-

Add a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃).

-

Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction temperature, typically at or below room temperature.

-

Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).

-

Upon completion, quench the reaction by adding water or a dilute solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to isolate the desired dichlorinated isomers.

Sulfonation

Sulfonation of this compound involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by reacting the substrate with fuming sulfuric acid (oleum) or concentrated sulfuric acid.

Regioselectivity

The directing effects of the chloro and methyl groups will again determine the position of sulfonation. Similar to nitration, the sulfonic acid group is expected to substitute at the position para to one of the methyl groups and ortho to the other, which is position 5, to yield 2-chloro-1,4-dimethylbenzene-5-sulfonic acid .

Experimental Protocol: Sulfonation of this compound

A general procedure for the sulfonation of an aromatic hydrocarbon is as follows:

-

In a flask equipped with a mechanical stirrer, add this compound.

-

Slowly and carefully add fuming sulfuric acid (oleum) to the stirred this compound, maintaining the temperature within a controlled range (e.g., 20-40 °C) using a cooling bath.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for a set period to ensure the reaction goes to completion.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid.

-

The sulfonic acid can be isolated as its sodium salt by neutralizing the acidic solution with a sodium hydroxide solution, followed by salting out.

-

Filter the precipitated sodium sulfonate salt and wash it with a saturated sodium chloride solution.

-

The purified sulfonic acid can be obtained by acidification of the salt.

Friedel-Crafts Reactions

Friedel-Crafts reactions allow for the introduction of alkyl (alkylation) or acyl (acylation) groups onto the aromatic ring of this compound. These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃).

Friedel-Crafts Alkylation

The alkylation of this compound with an alkyl halide in the presence of a Lewis acid is expected to yield a mixture of products due to the activating nature of the methyl groups.

Regioselectivity: The incoming alkyl group will be directed to the positions activated by the methyl groups. The most likely position for substitution would be position 5, which is para to one methyl group and ortho to the other. However, polyalkylation is a common side reaction in Friedel-Crafts alkylation.

Friedel-Crafts Acylation

Acylation of this compound with an acyl halide or anhydride in the presence of a Lewis acid introduces an acyl group. This reaction is generally more controlled than alkylation as the resulting ketone is deactivated towards further substitution.

Regioselectivity: Similar to other electrophilic substitutions on this substrate, the acyl group is expected to add at position 5, leading to the formation of 1-(3-chloro-2,5-dimethylphenyl)ethan-1-one (in the case of acetylation).

Experimental Protocol: Friedel-Crafts Acylation of this compound

A general procedure for the Friedel-Crafts acylation is as follows:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane.

-

Cool the suspension in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride).

-

After the formation of the acylium ion complex, slowly add this compound to the reaction mixture while maintaining the low temperature.

-

After the addition, allow the mixture to stir at room temperature for a specified duration.

-

Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over an anhydrous drying agent and remove the solvent.

-

The crude product can be purified by distillation or recrystallization.

Signaling Pathways & Experimental Workflows

Figure 1: Overview of electrophilic substitution reactions of this compound.

Figure 2: Regioselectivity in electrophilic substitution of this compound.

References

Reactivity of the Methyl Groups in 2-Chloro-p-xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the two methyl groups in 2-chloro-p-xylene. The presence of a chloro substituent on the aromatic ring introduces electronic and steric differences between the methyl group at the C4 position (para to the chloro group) and the methyl group at the C1 position (ortho to the chloro group), influencing their susceptibility to chemical transformation. This document explores the key reactions involving these methyl groups—namely oxidation and halogenation—presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid in the strategic functionalization of this versatile chemical intermediate.

Overview of Reactivity

The reactivity of the methyl groups in this compound is primarily governed by the electronic and steric effects of the chloro substituent. The chlorine atom is an ortho, para-directing deactivator for electrophilic aromatic substitution on the ring itself, but its influence extends to the reactivity of the benzylic positions of the methyl groups.

Electronic Effects: The chlorine atom is electron-withdrawing via induction, which can influence the stability of radical or cationic intermediates formed at the benzylic positions during reactions.

Steric Effects: The proximity of the chlorine atom to the methyl group at the C1 position can sterically hinder the approach of bulky reagents, potentially leading to preferential reaction at the less hindered C4-methyl group.

The primary transformations of the methyl groups in this compound involve free-radical pathways, including oxidation to carboxylic acids and halogenation to benzyl halides.

Oxidation of Methyl Groups